6-Methoxy-2-methylquinazoline-4-thiol
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Overview
Description
6-Methoxy-2-methylquinazoline-4-thiol is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, characterized by its methoxy and methyl substituents at positions 6 and 2 respectively, along with a thiol group at position 4, exhibits unique chemical properties that make it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-methylquinazoline-4-thiol typically involves the functionalization of aniline followed by the construction of the heterocyclic ring. One common method includes the use of 2-aminobenzylamine as a starting material. The process involves several steps:
Functionalization of Aniline: Aniline is first functionalized to introduce the necessary substituents.
Cyclization: The functionalized aniline undergoes cyclization to form the quinazoline ring.
Thiol Introduction: Finally, a thiol group is introduced at the 4-position of the quinazoline ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave-assisted reactions, metal-catalyzed reactions, and phase-transfer catalysis are often employed to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-2-methylquinazoline-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Reduction reactions can convert the quinazoline ring to its dihydro form.
Substitution: The methoxy and methyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products:
Oxidation: Disulfides and sulfoxides.
Reduction: Dihydroquinazolines.
Substitution: Various substituted quinazolines depending on the reagents used.
Scientific Research Applications
6-Methoxy-2-methylquinazoline-4-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-Methoxy-2-methylquinazoline-4-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The quinazoline ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of bacterial growth or modulation of immune responses .
Comparison with Similar Compounds
Quinazoline: The parent compound, known for its broad range of biological activities.
Quinazolinone: A derivative with a carbonyl group at the 4-position, known for its medicinal properties.
Quinoxaline: A similar heterocyclic compound with nitrogen atoms at positions 1 and 4.
Uniqueness: 6-Methoxy-2-methylquinazoline-4-thiol is unique due to its specific substituents and the presence of a thiol group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
6-methoxy-2-methyl-1H-quinazoline-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-6-11-9-4-3-7(13-2)5-8(9)10(14)12-6/h3-5H,1-2H3,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOIOMLIKSXIDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=S)C2=C(N1)C=CC(=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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